molecular formula C11H7F5O2 B3110269 4,4-Difluoro-1-(4-trifluoromethylphenyl)butane-1,3-dione CAS No. 179184-67-9

4,4-Difluoro-1-(4-trifluoromethylphenyl)butane-1,3-dione

Cat. No.: B3110269
CAS No.: 179184-67-9
M. Wt: 266.16 g/mol
InChI Key: ZSRAOHLEUDXUQF-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-(4-trifluoromethylphenyl)butane-1,3-dione is a fluorinated organic compound with the molecular formula C11H9F3O2

Preparation Methods

The synthesis of 4,4-Difluoro-1-(4-trifluoromethylphenyl)butane-1,3-dione typically involves the condensation of phenylglyoxal with difluoromethyl ketone under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization .

Chemical Reactions Analysis

4,4-Difluoro-1-(4-trifluoromethylphenyl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles like hydroxide ions or amines.

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. The major products formed from these reactions vary depending on the specific reagents and conditions used .

Scientific Research Applications

4,4-Difluoro-1-(4-trifluoromethylphenyl)butane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4,4-Difluoro-1-(4-trifluoromethylphenyl)butane-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s fluorine atoms play a crucial role in enhancing its reactivity and binding affinity. The pathways involved include inhibition of specific enzymes and modulation of signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

4,4-Difluoro-1-(4-trifluoromethylphenyl)butane-1,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

4,4-difluoro-1-[4-(trifluoromethyl)phenyl]butane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F5O2/c12-10(13)9(18)5-8(17)6-1-3-7(4-2-6)11(14,15)16/h1-4,10H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRAOHLEUDXUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)C(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ethyl difluoroacetate (2.78 g, 22.4 mmol) was placed in a 100 mL round bottom flask and dissolved in ether (10 mL). To the stirred solution was added 25 weight % sodium methoxide (6.02 g, 27.8 mmol) followed by 4'-(trifluoromethyl)acetophenone (3.80 g, 20.2 mmol) and THF (20 mL). The reaction was stirred air room temperature overnight (15.6 hours), then treated with 3N HCl (20 mL). The organic layer was collected and washed with brine, dried over MgSO4, concentrated in vacuo to give a brown oil (4.88 g, 91%). 1H NMR (acetone d6) 300 MHz 15.10 (br s, 1H), 8.03 (d, J=8.7 Hz, 2H), 7.77 (d, J=8.5 Hz, 2H), 6.59 (s, 1H), 6.02 (t, J=54.2 Hz, 1H); 19F NMR (acetone d6) 300 MHz: - 63.70 (s), -127.10 (d); M+266.
Quantity
2.78 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
6.02 g
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Yield
91%

Synthesis routes and methods II

Procedure details

Prepared from commercially available ethyl difluoroacetate (14.49 g, 117 mmol) and commercially available 4-(trifluoromethyl)acetophenone (15.36 g, 80 mmol) as described in example C.1 step 1 to give 4,4-difluoro-1-(4-trifluoromethyl-phenyl)-butane-1,3-dione (21.60 g, 101%) as a light brown oil. MS (ISN) 265.0 [(M−H)−].
Quantity
14.49 g
Type
reactant
Reaction Step One
Quantity
15.36 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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